2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(2-methylcyclohexyl)propanamide
Description
Pyrazoles, including derivatives similar to the specified compound, are crucial in the development of new pharmacological agents due to their wide range of biological activities. They serve as key scaffolds in drug discovery and possess significant synthetic and biological applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation followed by cyclization or multi-component reactions (MCR), under various conditions. These methods provide a versatile pathway for creating a wide array of pyrazole compounds, including those with specific substitutions like the one mentioned, enabling the exploration of their chemical properties and potential applications in various fields (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound , is characterized by their five-membered ring system, which provides a rigid framework that can interact with various biological targets. This rigidity and the presence of nitrogen atoms make them suitable for a broad range of chemical modifications, allowing for the fine-tuning of their physical and chemical properties.
Chemical Reactions and Properties
Pyrazole derivatives are known for their reactivity towards various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. This reactivity is attributed to the electron-rich nature of the pyrazole ring, making these compounds versatile intermediates in organic synthesis. The presence of substituents such as the chloro and methyl groups in the compound can further influence its reactivity, opening up pathways for the synthesis of complex molecules (Baumstark et al., 2013).
properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-(2-methylcyclohexyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-9-6-4-5-7-13(9)16-14(19)11(3)18-8-12(15)10(2)17-18/h8-9,11,13H,4-7H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHKKOYKOKGXLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)N2C=C(C(=N2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-(2-methylcyclohexyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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